molecular formula C24H17N3 B12903313 [2,2'-Biquinolin]-4-amine, N-phenyl- CAS No. 57115-18-1

[2,2'-Biquinolin]-4-amine, N-phenyl-

Cat. No.: B12903313
CAS No.: 57115-18-1
M. Wt: 347.4 g/mol
InChI Key: YJNUIFSLLIGLMC-UHFFFAOYSA-N
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Description

N-Phenyl-[2,2’-biquinolin]-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Properties

CAS No.

57115-18-1

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

N-phenyl-2-quinolin-2-ylquinolin-4-amine

InChI

InChI=1S/C24H17N3/c1-2-9-18(10-3-1)25-23-16-24(27-21-13-7-5-11-19(21)23)22-15-14-17-8-4-6-12-20(17)26-22/h1-16H,(H,25,27)

InChI Key

YJNUIFSLLIGLMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-[2,2’-biquinolin]-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with 2-chloroquinoline under microwave irradiation. This method is preferred due to its efficiency, high yield, and environmentally friendly nature . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of N-Phenyl-[2,2’-biquinolin]-4-amine may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. Additionally, solvent-free reactions are employed to minimize environmental impact and reduce the use of hazardous substances .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

N-Phenyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-[2,2’-biquinolin]-4-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-[2,2’-biquinolin]-4-amine stands out due to its biquinoline framework, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where these properties are crucial .

Biological Activity

[2,2'-Biquinolin]-4-amine, N-phenyl- (CAS No. 57115-18-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C19H15N3
Molecular Weight: 295.35 g/mol
IUPAC Name: 4-amino-N-phenylquinolin-2-amine

The compound features a biquinoline structure, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for biological activity.

Anticancer Activity

Research indicates that [2,2'-Biquinolin]-4-amine, N-phenyl- exhibits promising anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
A549 (Lung)12
HeLa (Cervical)15

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has demonstrated activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli50
S. aureus40
P. aeruginosa60

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, [2,2'-Biquinolin]-4-amine, N-phenyl- has shown anti-inflammatory effects in preclinical models. Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The biological activity of [2,2'-Biquinolin]-4-amine, N-phenyl- is attributed to several mechanisms:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression: By affecting transcription factors related to cell survival and proliferation.

Case Studies

  • Case Study on Breast Cancer:
    A study involving MCF-7 cells treated with varying concentrations of [2,2'-Biquinolin]-4-amine showed a dose-dependent reduction in cell viability. The compound induced apoptosis as confirmed by Annexin V staining and caspase activation assays.
  • Case Study on Bacterial Infections:
    In a murine model of bacterial infection, administration of the compound significantly reduced bacterial load in tissues compared to controls, indicating its potential as an antimicrobial agent.

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